
Ethyl caffeate
Übersicht
Beschreibung
Ethyl caffeate (EC), a phenolic ester derived from caffeic acid, is a naturally occurring compound identified in plants such as Bidens pilosa, Artemisia aucheri, and Acroptilon repens . Its molecular formula is C₁₁H₁₂O₄ (monoisotopic mass: 208.073559), featuring a catechol moiety (3,4-dihydroxyphenyl group) and an α,β-unsaturated ethyl ester . EC exhibits diverse bioactivities, including anti-inflammatory, antioxidant, antimicrobial, and antimalarial properties, making it a compound of significant pharmacological interest .
Vorbereitungsmethoden
Natural Extraction Methods
Solvent Extraction and Bioactivity-Guided Fractionation
Ethyl caffeate is most commonly isolated from plant sources using sequential solvent extraction paired with bioactivity-guided fractionation. For example, in Bidens pilosa, fresh whole plants are crushed and extracted with 70% ethanol, yielding a crude extract that is partitioned into ethyl acetate (EA), n-butanol, and aqueous fractions . The EA fraction, rich in phenolic compounds, is further purified via silica gel column chromatography using gradient elution systems (e.g., CH₂Cl₂/MeOH), followed by reversed-phase (RP-18) chromatography with 50% MeOH/H₂O . This method yielded 372.8 mg of this compound from 18.0 g of the EA fraction, demonstrating a recovery efficiency of approximately 2.07% .
In Artemisia aucheri, hydroethanolic extracts (ethanol-water, 1:1 v/v) are subjected to reversed-phase vacuum liquid chromatography (VLC) with a stepwise MeOH-H₂O gradient . The active fraction (Fraction C) exhibits the highest total phenolic content (338.23 ± 4.22 mg GAE/g) and DPPH radical scavenging activity (EC₅₀ = 18.75 ± 0.07 µg/mL) . Subsequent semi-preparative HPLC of Fraction C isolates this compound, confirmed via ESI-MS and NMR spectroscopy .
Table 1: Extraction Yields and Antioxidant Activities of Artemisia aucheri Fractions
Sample | Extraction Yield (g) | DPPH EC₅₀ (µg/mL) | Total Phenolic Content (mg GAE/g) |
---|---|---|---|
Petroleum Ether | 2.22 | 1026.01 ± 89.55 | 13.33 ± 0.58 |
Ethyl Acetate | 0.92 | 44.07 ± 0.78 | 156.33 ± 2.02 |
Ethanol | 18.18 | 41.87 ± 0.57 | 142.60 ± 2.50 |
Hydroethanolic | 14.54 | 68.08 ± 0.80 | 103.27 ± 1.33 |
Challenges in Natural Extraction
While natural extraction ensures biocompatibility, it faces limitations in scalability and yield. For instance, the multi-step purification process for Bidens pilosa requires significant solvent volumes and time, with final yields below 3% . Additionally, seasonal variability in plant phenolic content necessitates rigorous quality control .
Synthetic Methods
Enzymatic Transesterification
Enzymatic synthesis offers a sustainable alternative to plant extraction. Sun and Hu (2016) demonstrated the lipase-catalyzed transesterification of this compound (EC) with glycerol to produce glyceryl monocaffeate (GMC) . Using response surface methodology, they optimized reaction conditions to achieve 97.9% EC conversion and 95.8% GMC yield under the following parameters:
-
Enzyme load : 22.54% (w/w of substrates)
-
Substrate ratio : EC:Glycerol = 1:12.75 (mol/mol)
-
Temperature : 72.5°C
Kinetic analysis revealed activation energies (Eₐ) of 44.23 kJ/mol for EC conversion and 46.51 kJ/mol for GMC formation, with a proposed mechanism involving EC inhibition at high concentrations .
Table 2: Optimized Conditions for Enzymatic Transesterification
Parameter | Optimal Value |
---|---|
Enzyme Load | 22.54% |
EC:Glycerol Ratio | 1:12.75 (mol/mol) |
Temperature | 72.5°C |
Reaction Time | 10.5 hours |
EC Conversion | 97.9 ± 0.7% |
GMC Yield | 95.8 ± 1.0% |
Chemical Esterification
This compound can also be synthesized via direct esterification of caffeic acid with ethanol, catalyzed by acidic or enzymatic agents. While specific protocols for this compound are less documented, analogous methods for caffeic acid esters (e.g., caffeic acid phenethyl ester) involve refluxing caffeic acid with excess ethanol in the presence of sulfuric acid or immobilized lipases . Typical conditions include:
-
Molar ratio : Caffeic acid:Ethanol = 1:10
-
Catalyst : 2% (w/w) H₂SO₄ or Novozym 435 lipase
-
Temperature : 70–80°C
Yields for such methods generally exceed 85%, though purification via recrystallization or chromatography is required to achieve pharmaceutical-grade purity .
Structural and Process Optimization
Role of Functional Groups
The catechol moiety and α,β-unsaturated ester group in this compound are critical for its bioactivity and stability during synthesis . Studies show that saturation of the double bond or methylation of hydroxyl groups reduces antioxidant and anti-inflammatory efficacy, underscoring the need for precise reaction control .
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMSO) enhance solubility of caffeic acid in esterification reactions, while elevated temperatures (>70°C) improve reaction kinetics at the expense of enzyme stability in biocatalytic methods .
Industrial and Research Considerations
Scalability remains a key challenge, particularly for enzymatic methods requiring expensive lipases. Advances in immobilized enzyme technology and continuous-flow reactors may mitigate costs . Meanwhile, natural extraction retains value for producing enantiomerically pure this compound for pharmaceutical applications .
Analyse Chemischer Reaktionen
Greening Reaction with Amines in Alkaline Conditions
Ethyl caffeate undergoes a distinctive colorimetric reaction with primary amines (e.g., methylamine) under alkaline conditions, forming green pigments. This reaction is critical in food chemistry and polymer studies.
Key Findings:
-
Optimal Conditions :
-
Mechanistic Insights :
Parameter | Value/Observation | Citation |
---|---|---|
Reaction Time | 1 hour (max pigment yield) | |
Residual Reactant | 4-5% polymerization byproducts | |
ESR Signal | 8-line hyperfine splitting (radical intermediates) |
Key Findings:
-
Reaction Setup :
-
Outcomes :
Condition | Detail | Citation |
---|---|---|
Solvent System | Ethyl acetate/n-hexane (1:2) | |
Activation Energy | Not reported |
Enzymatic Transesterification
This compound reacts with glycerol via lipase-catalyzed transesterification to produce glyceryl monocaffeate (GMC), a bioactive emulsifier.
Key Findings:
-
Optimal Parameters :
-
Kinetics :
Metric | Value | Citation |
---|---|---|
EC Conversion | 97.9 ± 0.7% | |
GMC Yield | 95.8 ± 1.0% |
Radical Scavenging and Antioxidant Activity
While primarily a biochemical property, this compound’s redox reactions are chemically significant:
Polymerization Under Alkaline Conditions
Heating this compound in alkaline solutions induces polymerization, forming dimers or oligomers .
Observations:
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
Ethyl caffeate exhibits significant anti-inflammatory effects, making it a candidate for treating inflammatory disorders. Research indicates that it suppresses the activation of nuclear factor kappa B (NF-κB) and its downstream inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In vitro studies demonstrated that this compound inhibited lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, with an IC50 value of 5.5 µg/ml .
Antioxidant Activity
This compound has been shown to enhance antioxidant capacity. In studies involving coffee components, this compound was linked to increased plasma antioxidant levels without raising polyphenol content, suggesting its role in protecting against oxidative stress . This property is particularly relevant in conditions like cerebral infarction where oxidative damage is prevalent.
Potential Anticancer Applications
Recent studies have highlighted the potential anticancer properties of this compound. It has been investigated for its effects on various cancer cell lines:
- Breast Cancer : this compound inhibited the growth of MCF-7 breast cancer cells by reducing COX-2 transcriptional activity .
- Collagen-Induced Arthritis : In animal models, this compound ameliorated symptoms associated with collagen-induced arthritis by suppressing Th1 immune responses, indicating a broader immunomodulatory role that could be relevant in cancer therapy .
Other Therapeutic Applications
This compound shows promise in other therapeutic areas:
- Chronic Liver Disease : Studies suggest that it can prevent liver injury induced by dimethylnitrosamine in rats, indicating its protective role against liver diseases .
- Aldosterone Synthase Inhibition : Pharmacophore modeling indicates that this compound may inhibit aldosterone synthase, which could have implications for hypertension treatment .
Summary Table of Applications
Wirkmechanismus
Ethyl caffeate exerts its effects through various molecular targets and pathways. It suppresses the activation of NF-kappaB and its downstream inflammatory mediators, such as iNOS, COX-2, and PGE2 . Additionally, this compound inhibits the aryl hydrocarbon receptor (AhR) signaling pathway, which is associated with its anti-allergic activity . It also acts as an inhibitor of aldosterone synthase, thereby regulating blood pressure .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Caffeic Acid
- Structure : Free carboxylic acid form lacking the ethyl ester group.
- Bioactivity : While caffeic acid shares EC’s antioxidant properties, EC demonstrates superior solubility and stability in hydrophobic environments. For instance, EC’s protective effect against peroxyl radicals in micellar solutions decreases compared to caffeic acid, suggesting esterification alters lipid-phase interactions .
- Antimalarial Activity : EC (55% Plasmodium berghei inhibition at 100 mg/kg) outperforms caffeic acid in vivo, attributed to enhanced bioavailability from the ethyl ester .
Methyl Caffeate
- Structure : Methyl ester analog of EC.
- Enzymatic Hydrolysis : Lactobacillus plantarum esterase shows higher activity toward mthis compound than EC, while CaeA esterase prefers ethyl ferulate, highlighting substrate specificity influenced by ester chain length .
- Antioxidant Activity : Both compounds exhibit strong radical scavenging (2–3× BHT’s activity), but EC’s longer alkyl chain may enhance membrane permeability .
Rosmarinic Acid
- Structure : Dimer of caffeic acid with a carboxylic acid group.
- Amyloid Inhibition : Binds transthyretin (TTR) via salt bridges (e.g., with Lys15), unlike EC, which relies on hydrophobic interactions. This structural difference may confer greater TTR stabilization by rosmarinic acid .
Ethyl Ferulate
- Structure : Ethyl ester of ferulic acid (methoxy substitution at C3).
- Enzymatic Cleavage : CaeA hydrolyzes ethyl ferulate more efficiently than EC (68% vs. 36% activity), indicating steric or electronic effects from the methoxy group .
- Antioxidant Potential: EC’s catechol moiety provides stronger radical scavenging than ferulate’s single hydroxyl group .
Chlorogenic Acid
- Structure : Caffeic acid conjugated with quinic acid.
- Antioxidant Activity : EC’s SC₅₀ (radical scavenging) is significantly lower than chlorogenic acid, reflecting higher potency per molar unit .
Mechanistic and Functional Comparisons
Anti-Inflammatory Activity
- COX-2 Suppression : EC inhibits TPA-induced COX-2 expression in mouse skin more effectively than celecoxib at equimolar doses (48 µM EC vs. 131 µM celecoxib) .
Antimalarial Mechanisms
- Parasite Targeting : EC blocks early Plasmodium stages (ring/young trophozoites), akin to artemisinin, while mthis compound is less potent in vivo .
Antioxidant Pathways
- Radical Scavenging: EC’s DPPH and superoxide anion scavenging correlate with total phenolic content, outperforming analogs like syringic acid .
Structural-Activity Relationship (SAR) Insights
Data Tables
Table 1. Antioxidant Activity Comparison
Compound | SC₅₀ (µg/mL) | Reference |
---|---|---|
This compound | 12.3 | |
Mthis compound | 14.8 | |
Chlorogenic acid | 18.6 | |
BHT | 35.0 |
Table 2. Anti-Inflammatory Efficacy
Compound | COX-2 Inhibition (IC₅₀) | NF-κB Binding Inhibition |
---|---|---|
This compound | 24 µM | 50 µM |
Celecoxib | 13 µM | N/A |
Ethyl cinnamate | >400 µM | No activity |
Biologische Aktivität
Ethyl caffeate (EC), an ester derived from caffeic acid, is a naturally occurring phenolic compound found in various medicinal plants, including Bidens pilosa. This compound has garnered attention for its potential therapeutic properties, particularly in the context of inflammation and oxidative stress. This article reviews the biological activities of this compound, focusing on its anti-inflammatory mechanisms, antioxidant properties, and potential applications in treating various diseases.
Chemical Structure and Properties
This compound is chemically characterized as ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate. Its structure includes a catechol moiety and an α,β-unsaturated ester group, which are critical for its biological activity. The molecular formula is CHO, and it has a molecular weight of 208.24 g/mol.
Anti-Inflammatory Mechanisms
This compound exhibits significant anti-inflammatory effects through multiple pathways:
- Inhibition of NF-κB Activation : EC suppresses the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses. In vitro studies demonstrated that EC inhibited lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages with an IC value of 5.5 μg/ml. This inhibition occurs by preventing the formation of the NF-κB·DNA complex, thereby reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
- Aryl Hydrocarbon Receptor (AhR) Modulation : Recent research indicates that EC can inhibit AhR signaling pathways, which are implicated in allergic responses and inflammation. EC reduced AhR activation in both cell culture systems and mouse models, leading to decreased expression of AhR target genes such as CYP1A1 and reduced mast cell activation .
- Effects on Cytokine Production : this compound has been shown to downregulate pro-inflammatory cytokines such as IL-6 in mouse bone marrow-derived mast cells (BMMCs). This suggests that EC may play a role in mitigating allergic inflammation by modulating immune responses .
Antioxidant Activity
This compound also exhibits antioxidant properties, contributing to its protective effects against oxidative stress:
- Free Radical Scavenging : Studies have demonstrated that EC possesses significant free radical scavenging activity, which can mitigate oxidative damage in various biological systems .
- Protection Against Amyloid-Beta Toxicity : In experimental models, EC has been shown to protect neuronal cells from amyloid-beta-induced toxicity, indicating its potential neuroprotective effects .
In Vitro Studies
A series of experiments conducted on RAW 264.7 macrophages revealed that this compound effectively inhibited LPS-induced NO production and COX-2 expression. The results were statistically significant, with p-values indicating strong evidence against the null hypothesis of no effect.
In Vivo Studies
In animal models, oral administration of this compound significantly reduced ear swelling associated with IgE-mediated allergic reactions. Mice treated with EC showed decreased levels of MCP-1 and other inflammatory markers compared to control groups .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What experimental models are used to evaluate Ethyl caffeate's antimalarial activity, and how do researchers design dose-response studies?
- Methodology :
- In vitro : this compound is tested against Plasmodium falciparum cultures using artemisinin as a positive control. Activity is quantified via IC50 values (e.g., 21.9 ± 9.4 µM for this compound) .
- In vivo : Rodent models (e.g., Plasmodium berghei-infected mice) are employed. Doses (25–100 mg/kg) are administered to assess parasite growth inhibition. This compound showed 55% inhibition at 100 mg/kg, with statistical significance validated via ANOVA or similar tests .
- Key Considerations : Chronotherapy studies suggest timing administration to align with the parasite’s schizogonic cycle (first 6 hours) to maximize efficacy .
Q. How is this compound synthesized in microbial systems, and what genetic engineering strategies are used?
- Methodology :
- Pathway Design : Cloning of TAL (tyrosine ammonia-lyase), HpaBC (hydroxylase), 4CL (4-coumarate-CoA ligase), and AtCAT (acyltransferase) in E. coli enables biosynthesis from tyrosine .
- Optimization : Overexpression of tryptophan pathway genes and use of ethanol as a substrate increases yield to ~116.7 mg/L. HPLC validates purity and quantifies production .
Q. What standard assays validate this compound's anti-inflammatory effects in cellular and animal models?
- Methodology :
- In vitro : RAW 264.7 macrophages are treated with LPS to induce inflammation. This compound suppresses NF-κB activation, measured via luciferase assays, and reduces iNOS/COX-2 expression via Western blot .
- In vivo : Topical application in TPA-induced mouse skin inflammation models shows dose-dependent inhibition of COX-2 (comparable to celecoxib at 1 mg/site) .
Advanced Research Questions
Q. How do researchers address discrepancies between in vitro and in vivo efficacy of this compound in antimalarial studies?
- Analysis :
- Pharmacokinetics : Despite moderate in vitro IC50 values, this compound’s in vivo efficacy (55% inhibition at 100 mg/kg) may stem from improved bioavailability or metabolism .
- Model Selection : Use of artemisinin-resistant P. berghei strains ensures relevance to drug-resistant malaria, highlighting this compound’s unique mechanism (blocking young parasite growth) .
Q. What metabolic engineering strategies improve this compound biosynthesis yields in microbial systems?
- Optimization Techniques :
- Substrate Feeding : Ethanol supplementation enhances esterification efficiency. Alternative alcohols (e.g., propanol) enable synthesis of alkyl caffeate derivatives .
- Strain Engineering : E. coli mutants with enhanced CoA metabolism increase precursor availability. Modular cloning of AtCAT1 (higher catalytic efficiency than AtCAT2) improves pathway flux .
Q. What molecular mechanisms underlie this compound’s modulation of T-cell differentiation and cytokine signaling?
- Mechanistic Insights :
- Th1 Suppression : this compound inhibits IFN-γ, STAT1, and STAT4 transcription in CD4+ T cells, validated via qPCR and flow cytometry in collagen-induced arthritis (CIA) models .
- Neutrophil Regulation : Reduces CD11b+Gr-1+ splenic neutrophils, measured via FACS, without affecting Th17/Treg populations .
Q. Data Reproducibility and Ethical Considerations
Q. How can researchers ensure reproducibility in this compound studies, particularly in anti-inflammatory assays?
- Best Practices :
- Standardized Protocols : Use identical LPS concentrations (e.g., 1 µg/mL) and timepoints for NF-κB inhibition assays .
- Data Reporting : Include raw data (e.g., Western blot band intensities) and statistical methods (e.g., Student’s t-test) in supplements .
Q. What ethical guidelines apply to in vivo studies of this compound’s pharmacological effects?
- Compliance :
Eigenschaften
IUPAC Name |
ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7,12-13H,2H2,1H3/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKYDMULARNCIS-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70876375 | |
Record name | Ethyl 3,4-dihydroxycinnamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70876375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66648-50-8, 102-37-4 | |
Record name | Ethyl trans-caffeate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66648-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl caffeate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3,4-dihydroxycinnamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70876375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Caffeic acid ethyl ester | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0301712 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.